1,6-Dimethyl-3-propylpyrimido[5,4-e][1,2,4]triazine-5,7-dione
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Overview
Description
Preparation Methods
Stepwise Synthesis: This includes the preparation of intermediate compounds through various organic reactions such as alkylation, acylation, and cyclization.
Coupling Reactions: The final step usually involves coupling the intermediate compounds under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Chemical Reactions Analysis
ML060 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ML060 is used in various scientific research applications, including:
Chemistry: It serves as a probe to study chemical reactions and mechanisms.
Biology: It is used to investigate biological pathways and molecular targets.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ML060 involves its interaction with specific molecular targets and pathways. It acts by binding to these targets and modulating their activity.
Comparison with Similar Compounds
ML060 can be compared with other similar compounds, such as:
PD016063: Another experimental probe with similar properties.
Other Probes: Various other experimental probes used in scientific research.
ML060 is unique due to its specific molecular structure and the particular pathways it targets, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C10H13N5O2 |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
1,6-dimethyl-3-propylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C10H13N5O2/c1-4-5-6-11-7-8(15(3)13-6)12-10(17)14(2)9(7)16/h4-5H2,1-3H3 |
InChI Key |
LKBYYUZEKINDPS-UHFFFAOYSA-N |
SMILES |
CCCC1=NN(C2=NC(=O)N(C(=O)C2=N1)C)C |
Canonical SMILES |
CCCC1=NN(C2=NC(=O)N(C(=O)C2=N1)C)C |
solubility |
>35.3 [ug/mL] (The mean of the results at pH 7.4) |
Synonyms |
1,6-dimethyl-3-propylpyrimido(5,4-e)(1,2,4)triazine-5,7-dione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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